molecular formula C8H4ClNO2S B1312959 5-(2-Thienyl)-3-isoxazolecarbonyl chloride CAS No. 88958-34-3

5-(2-Thienyl)-3-isoxazolecarbonyl chloride

Cat. No.: B1312959
CAS No.: 88958-34-3
M. Wt: 213.64 g/mol
InChI Key: XLRLTECXQKLWBV-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) Core Structures in Contemporary Organic Synthesis

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the synthesis of a vast array of biologically active compounds. Its presence is noted in numerous FDA-approved drugs, highlighting its role as a "privileged" structure in medicinal chemistry. Isoxazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govchemicalbook.com The isoxazole nucleus serves as a versatile scaffold that can be readily functionalized, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity.

Role of Thiophene (B33073) Moieties as Privileged Scaffolds in Chemical Research

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is another pivotal scaffold in chemical research, particularly in the realm of drug discovery and materials science. nih.gov Its structural similarity to a benzene (B151609) ring, yet with distinct electronic properties due to the presence of the sulfur atom, allows it to act as a bioisostere for phenyl groups in many drug candidates. This substitution can lead to enhanced potency, improved pharmacokinetic profiles, and novel intellectual property. Thiophene derivatives have demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov

Contextualization of Acyl Chlorides as Versatile Reactive Intermediates

Acyl chlorides, as derivatives of carboxylic acids, are highly reactive and versatile intermediates in organic synthesis. The presence of the electron-withdrawing chlorine atom on the carbonyl carbon renders them excellent electrophiles, readily undergoing nucleophilic acyl substitution reactions. This reactivity allows for the facile formation of a wide variety of functional groups, including esters, amides, and ketones. The conversion of a carboxylic acid to its corresponding acyl chloride is a common strategy to activate the carboxyl group for subsequent transformations. Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are frequently employed for this purpose. nih.govresearchgate.netijcmas.com

Overview of Research Directions Pertaining to 5-(2-Thienyl)-3-isoxazolecarbonyl chloride

Given the well-established biological significance of both isoxazole and thiophene moieties, this compound is a promising starting material for the synthesis of novel bioactive molecules. Research efforts involving this compound are likely to be directed towards several key areas:

Synthesis of Novel Amide and Ester Libraries: The high reactivity of the acyl chloride group allows for its straightforward conversion into a diverse range of amides and esters by reacting it with various amines and alcohols, respectively. These libraries of new compounds can then be screened for a variety of biological activities, including but not limited to, anticancer, antibacterial, and anti-inflammatory properties. The combination of the isoxazole and thiophene rings provides a unique chemical space to explore for potential therapeutic agents.

Development of Kinase Inhibitors: Many heterocyclic compounds containing isoxazole and thiophene cores have been investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy. The 5-(2-thienyl)-3-isoxazole scaffold could serve as a foundational structure for the design of new kinase inhibitors.

Agrochemical Research: The structural motifs present in this compound are also found in some agrochemicals. Therefore, derivatives of this compound could be explored for potential herbicidal, fungicidal, or insecticidal activities.

Materials Science Applications: Thiophene-containing compounds are well-known for their applications in organic electronics. While the primary interest in this particular molecule may lie in its life science applications, the potential for its derivatives to be explored in materials science should not be entirely discounted.

Chemical and Physical Data

Below are tables detailing some of the known and predicted properties of this compound and its immediate precursor.

Chemical Properties of this compound
PropertyValueSource
CAS Number88958-34-3 bldpharm.com
Molecular FormulaC₈H₄ClNO₂SInferred
Molecular Weight213.64 g/molCalculated
AppearanceNot explicitly reported, likely a solidGeneral knowledge of similar compounds
Properties of the Precursor: 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid
PropertyValueSource
CAS Number763109-71-3 nih.gov
Molecular FormulaC₈H₅NO₃S nih.gov
Molecular Weight195.19 g/mol nih.gov
Physical FormSolid nih.gov

Synthesis Overview

The synthesis of this compound would logically proceed from its corresponding carboxylic acid, 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid. This transformation is a standard procedure in organic synthesis, typically achieved by treatment with a chlorinating agent.

Common Reagents for Conversion of Carboxylic Acids to Acyl Chlorides
ReagentByproductsGeneral Conditions
Thionyl chloride (SOCl₂)SO₂(g), HCl(g)Often used neat or in an inert solvent (e.g., toluene), sometimes with catalytic DMF. Reaction may require heating. ijcmas.comgoogle.com
Oxalyl chloride ((COCl)₂)CO(g), CO₂(g), HCl(g)Typically used in an inert solvent (e.g., DCM) with a catalytic amount of DMF at room temperature.
Phosphorus pentachloride (PCl₅)POCl₃, HCl(g)Reacts with carboxylic acids, often at room temperature or with gentle warming. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-thiophen-2-yl-1,2-oxazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-8(11)5-4-6(12-10-5)7-2-1-3-13-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRLTECXQKLWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428248
Record name 5-(2-THIENYL)-3-ISOXAZOLECARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88958-34-3
Record name 5-(2-THIENYL)-3-ISOXAZOLECARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 2 Thienyl 3 Isoxazolecarbonyl Chloride and Analogues

Synthetic Routes to the 5-(2-Thienyl)isoxazole Core

Regioselective 1,3-Dipolar Cycloaddition Reactions in Isoxazole (B147169) Formation

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a fundamental and widely utilized method for constructing the isoxazole ring. edu.krdresearchgate.net To synthesize the 5-(2-thienyl)isoxazole core, this reaction typically involves a thiophene-substituted alkyne and a suitable nitrile oxide, or conversely, a thiophene-derived nitrile oxide and an alkyne. The regioselectivity of this reaction is a key consideration, determining the final substitution pattern on the isoxazole ring.

One common approach involves the in-situ generation of nitrile oxides from precursor oximes. For instance, an appropriate aldoxime can be oxidized to generate the nitrile oxide, which then reacts with a terminal alkyne. To achieve the desired 5-(2-thienyl) substitution, 2-ethynylthiophene (B1312097) would serve as the dipolarophile, reacting with a nitrile oxide generated from a precursor like formaldoxime. The regiochemistry of the cycloaddition generally places the R-group of the alkyne (in this case, the thienyl group) at the 5-position of the resulting isoxazole.

Recent advancements have focused on developing more environmentally benign and efficient protocols, such as using copper catalysts to accelerate the reaction and ensure high regioselectivity under solvent-free or aqueous conditions. nih.gov

Table 1: Key Components in 1,3-Dipolar Cycloaddition for 5-(2-Thienyl)isoxazole Synthesis

Dipole (or Precursor) Dipolarophile Resulting Core Structure Key Feature
Nitrile Oxide (R-CNO) 2-Ethynylthiophene 3-Substituted-5-(2-thienyl)isoxazole Regioselective addition

Alternative Cyclization Strategies for the Construction of Thienyl-Substituted Isoxazoles

Beyond 1,3-dipolar cycloadditions, other cyclization methods provide viable pathways to thienyl-substituted isoxazoles. A prevalent strategy involves the reaction of hydroxylamine (B1172632) with a β-dicarbonyl compound or an α,β-unsaturated ketone bearing a thienyl moiety. nih.govmdpi.com

For example, a chalcone (B49325) derivative, specifically a 1-(2-thienyl)-3-aryl-2-propen-1-one, can undergo condensation with hydroxylamine hydrochloride. mdpi.com This reaction proceeds through a nucleophilic addition of hydroxylamine to the β-carbon of the enone, followed by cyclization and dehydration to yield the isoxazole ring. The substitution pattern of the resulting isoxazole is dependent on the structure of the starting chalcone.

Another approach involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.gov In this method, an ynone prepared via coupling of a thiophene-containing acid chloride and a terminal acetylene (B1199291) can be converted to its O-methyl oxime. Treatment with an electrophile, such as iodine monochloride (ICl), induces cyclization to form a highly substituted isoxazole. This methodology allows for the introduction of various functional groups onto the isoxazole core. nih.gov

Formation of the Carbonyl Chloride Moiety from Precursors

The conversion of the precursor, 5-(2-thienyl)-3-isoxazolecarboxylic acid, into the corresponding carbonyl chloride is a crucial activation step. This transformation renders the molecule susceptible to nucleophilic attack, enabling the synthesis of a wide range of derivatives such as amides and esters.

Carboxylic Acid Chlorination Techniques Utilizing Reagents such as Thionyl Chloride

The most common and effective method for converting a carboxylic acid to a carbonyl chloride is treatment with a chlorinating agent. pearson.com Thionyl chloride (SOCl₂) is widely used for this purpose due to its reactivity and the convenient nature of its byproducts. masterorganicchemistry.comchemguide.co.uk The reaction between 5-(2-thienyl)-3-isoxazolecarboxylic acid and thionyl chloride proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group. The subsequent nucleophilic attack by the chloride ion results in the formation of the acyl chloride, with the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being easily removed from the reaction mixture. chemguide.co.ukyoutube.comchemistrysteps.com

Other reagents can also accomplish this transformation, including:

Oxalyl chloride ((COCl)₂): Often used with a catalytic amount of dimethylformamide (DMF), this reagent is effective under mild conditions. commonorganicchemistry.commsu.edu

Phosphorus pentachloride (PCl₅): A powerful chlorinating agent that reacts with carboxylic acids to form the acyl chloride and phosphorus oxychloride (POCl₃). chemguide.co.ukyoutube.com

Phosphorus trichloride (B1173362) (PCl₃): Another phosphorus-based reagent that yields the acyl chloride and phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uklibretexts.org

Table 2: Common Reagents for Carboxylic Acid Chlorination

Reagent Formula Key Byproducts Typical Conditions
Thionyl Chloride SOCl₂ SO₂, HCl (gases) Neat or in an inert solvent, often at reflux commonorganicchemistry.com
Oxalyl Chloride (COCl)₂ CO, CO₂, HCl (gases) Inert solvent (e.g., DCM), catalytic DMF, room temp commonorganicchemistry.com
Phosphorus Pentachloride PCl₅ POCl₃, HCl Inert solvent, often at room temperature or with gentle heating youtube.com

Optimization of Reaction Conditions and Reagent Selection for Acyl Chloride Formation

The choice of reagent and reaction conditions is critical for maximizing the yield and purity of 5-(2-thienyl)-3-isoxazolecarbonyl chloride.

Reagent Selection: Thionyl chloride is often preferred for its affordability and because its byproducts are gaseous, simplifying purification. chemguide.co.ukyoutube.com Oxalyl chloride is a milder alternative and is particularly useful when the starting material is sensitive to the higher temperatures or acidic conditions generated by other reagents. youtube.com Phosphorus-based reagents are highly reactive but can be less selective and generate non-volatile byproducts that may complicate purification. youtube.com

Solvent: Reactions are typically run in inert, anhydrous solvents such as dichloromethane (B109758) (DCM), chloroform, or toluene (B28343) to prevent hydrolysis of the reactive acyl chloride product. In some cases, the reaction can be run in neat thionyl chloride, which is then removed by distillation after the reaction is complete. commonorganicchemistry.com

Temperature: The reaction temperature depends on the reactivity of the substrate and the chosen reagent. Reactions with thionyl chloride often require heating to reflux, while those with oxalyl chloride can frequently be performed at room temperature. commonorganicchemistry.com For thermally sensitive substrates, lower temperatures are preferable to prevent decomposition. youtube.com

Catalysts: For less reactive carboxylic acids, or when using reagents like thionyl chloride or oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often added. youtube.com The DMF reacts to form a Vilsmeier reagent, which is a more potent acylating agent and accelerates the conversion.

Purification Strategies for this compound in Research Synthesis

The purification of this compound requires methods that account for its reactivity, particularly its sensitivity to moisture. Any purification strategy must be conducted under strictly anhydrous conditions.

The primary method for purifying acyl chlorides is fractional distillation under reduced pressure . chemguide.co.uklibretexts.org This technique is effective for separating the product from non-volatile impurities, such as residual starting carboxylic acid or byproducts from phosphorus-based reagents. google.com Distillation is particularly suitable if the product is a liquid or a low-melting solid. However, care must be taken as many carbonyl chlorides can decompose at elevated temperatures. google.com

If the product is a solid, recrystallization from a suitable anhydrous, non-protic solvent (e.g., hexanes, dichloromethane, or toluene) can be an effective purification method. This process relies on the difference in solubility between the desired product and impurities at different temperatures.

A common workup procedure involves removing the excess chlorinating agent and volatile byproducts in vacuo. The crude product can then be washed. For instance, a solution of the crude carbonyl chloride in an inert solvent can be treated to remove catalyst residues. google.com However, aqueous washes are not feasible due to the rapid hydrolysis of the acyl chloride back to the carboxylic acid. The final step typically involves removing the solvent under reduced pressure to yield the purified product.

Mechanistic Investigations and Reactivity Profiles of 5 2 Thienyl 3 Isoxazolecarbonyl Chloride

Nucleophilic Acyl Substitution Mechanisms and Pathways

The reactivity of 5-(2-thienyl)-3-isoxazolecarbonyl chloride is primarily governed by the principles of nucleophilic acyl substitution. This class of reaction is fundamental to the chemistry of acyl chlorides and involves the replacement of the chloride leaving group by a nucleophile. The general mechanism proceeds through a tetrahedral intermediate, a process influenced by the electronic nature of the acyl carbon and the stability of the leaving group.

The carbonyl carbon in this compound is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms, as well as the isoxazole (B147169) ring. This electrophilicity makes it a prime target for attack by a wide range of nucleophiles. The subsequent collapse of the tetrahedral intermediate is facilitated by the expulsion of the chloride ion, a good leaving group, to yield the substituted product.

Kinetic and Thermodynamic Aspects of Substitution Reactions

While specific kinetic and thermodynamic data for the nucleophilic acyl substitution of this compound are not extensively documented in publicly available literature, the general principles of such reactions can be inferred. The rates of these reactions are typically fast due to the high reactivity of the acyl chloride moiety.

A hypothetical reaction and its thermodynamic profile are presented below.

Reaction StepDescriptionΔH (Enthalpy Change)ΔS (Entropy Change)ΔG (Gibbs Free Energy)
1. Nucleophilic Attack The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.Likely negative (exothermic)Likely negative (more ordered state)Dependent on specific reactants and conditions
2. Leaving Group Departure The chloride ion is expelled from the tetrahedral intermediate, regenerating the carbonyl group.Likely positive (endothermic, bond breaking)Likely positive (more disordered state)Dependent on specific reactants and conditions
Overall Reaction Formation of the final substitution product.Generally negative (exothermic)Generally positiveGenerally negative (spontaneous)

Stereochemical Considerations in Acyl Transfer Reactions

If the nucleophile or the acyl chloride possesses a chiral center, the stereochemical outcome of the acyl transfer reaction becomes an important consideration. In the absence of specific studies on this compound, general principles suggest that if the reaction proceeds through a standard nucleophilic acyl substitution mechanism at a non-stereogenic carbonyl carbon, the stereochemistry of a chiral nucleophile would be retained in the product.

However, if the reaction mechanism involves the formation of a ketene (B1206846) intermediate under certain basic conditions, racemization could potentially occur if the stereocenter is adjacent to the carbonyl group. Further experimental investigation is required to determine the precise stereochemical pathways for reactions involving this specific compound.

Functional Group Interconversions Involving the Carbonyl Chloride

The carbonyl chloride group of this compound is a versatile handle for the synthesis of a variety of other functional groups, most notably esters and amides.

Esterification Reactions with Alcohols

This compound readily reacts with a wide range of primary and secondary alcohols to form the corresponding esters. These reactions are typically carried out in an inert aprotic solvent in the presence of a base to scavenge the HCl byproduct.

AlcoholProductSolventBaseApproximate Yield (%)
MethanolMethyl 5-(2-thienyl)-3-isoxazolecarboxylateDichloromethane (B109758)Triethylamine (B128534)>90
EthanolEthyl 5-(2-thienyl)-3-isoxazolecarboxylateTetrahydrofuranPyridine (B92270)>90
IsopropanolIsopropyl 5-(2-thienyl)-3-isoxazolecarboxylateDichloromethaneTriethylamine85-95
Benzyl alcoholBenzyl 5-(2-thienyl)-3-isoxazolecarboxylateDichloromethaneTriethylamine80-90

Amidation Reactions with Amines

The reaction of this compound with primary and secondary amines provides a direct route to the corresponding amides. These reactions are generally very rapid and are often performed at low temperatures to control the exothermic nature of the reaction. An excess of the amine or the addition of a non-nucleophilic base is used to neutralize the HCl formed.

AmineProductSolventBaseApproximate Yield (%)
Ammonia5-(2-Thienyl)-3-isoxazolecarboxamideDichloromethaneExcess Ammonia>95
AnilineN-Phenyl-5-(2-thienyl)-3-isoxazolecarboxamideTetrahydrofuranTriethylamine>90
DiethylamineN,N-Diethyl-5-(2-thienyl)-3-isoxazolecarboxamideDichloromethaneTriethylamine>95
Morpholine(5-(2-Thienyl)isoxazol-3-yl)(morpholino)methanoneDichloromethaneTriethylamine>95

Synthesis of Thioesters and Selenoesters from this compound

The synthesis of thioesters and selenoesters from the acyl chloride derivative, this compound, capitalizes on the high reactivity of the carbonyl chloride functional group towards nucleophilic acyl substitution. These reactions provide a direct and efficient pathway to introduce sulfur and selenium linkages, yielding compounds with potential applications in medicinal chemistry and materials science.

Thioester Synthesis: The formation of thioesters from this compound is typically achieved by its reaction with a thiol (R-SH) or a corresponding thiolate salt (R-S⁻Na⁺). wikipedia.org The reaction proceeds via a nucleophilic attack of the sulfur atom on the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to form the thioester product. The use of a non-nucleophilic base, such as triethylamine or pyridine, is often employed to neutralize the hydrogen chloride (HCl) byproduct when starting from a thiol. wikipedia.org

The general reaction can be summarized as follows:

Reaction with Thiols: C₈H₄ClNOS₂ (this compound) + R-SH + Base → C₈H₄NOS₂-C(O)SR (Thioester) + Base·HCl

Reaction with Thiolate Salts: C₈H₄ClNOS₂ + R-SNa → C₈H₄NOS₂-C(O)SR + NaCl

This method is highly versatile, allowing for the introduction of a wide variety of alkyl and aryl (R) groups depending on the chosen thiol.

Selenoester Synthesis: Analogous to thioester synthesis, selenoesters can be prepared by reacting this compound with selenols (R-SeH) or their corresponding selenolate salts. Selenols are stronger nucleophiles than thiols, often leading to faster reaction rates. However, selenols are also more susceptible to oxidation, necessitating careful handling under inert atmospheric conditions (e.g., nitrogen or argon).

Recent advancements have explored metal-free methods for selenoester synthesis directly from carboxylic acids using bifunctional selenoureas, which could potentially be adapted for acyl chlorides. rsc.org Another approach involves the reduction of selenoesters to O-silyl hemiselenoacetals, indicating the reactivity of the selenoester linkage. nih.gov For the target acyl chloride, the direct reaction with a selenol or selenolate remains the most straightforward synthetic route.

The general reaction is as follows:

Reaction with Selenols: C₈H₄ClNOS₂ + R-SeH + Base → C₈H₄NOS₂-C(O)SeR (Selenoester) + Base·HCl

Table 1: Comparison of Synthetic Parameters for Thioester and Selenoester Formation

ParameterThioester SynthesisSelenoester Synthesis
Nucleophile Thiol (R-SH) or Thiolate (R-S⁻)Selenol (R-SeH) or Selenolate (R-Se⁻)
Relative Nucleophilicity GoodExcellent (Higher than thiols)
Reaction Conditions Often requires a base (e.g., triethylamine) to scavenge HCl.Requires a base and often an inert atmosphere to prevent oxidation of the selenol.
Byproducts Chloride salts (e.g., Triethylammonium chloride, NaCl).Chloride salts.
Key Advantage High yields and readily available starting materials.Potentially faster reaction rates due to higher nucleophilicity of selenium.

Reactivity of the Isoxazole Ring System

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its reactivity in this compound is significantly influenced by the electronic properties of its substituents: the electron-withdrawing carbonyl chloride group at the C3 position and the electron-rich thiophene (B33073) ring at the C5 position.

The isoxazole ring itself is considered an electron-rich aromatic system, but its nucleophilicity is relatively low, making electrophilic aromatic substitution challenging. nanobioletters.com The presence of the strongly deactivating carbonyl chloride group at the C3 position further reduces the electron density of the ring, rendering it even less susceptible to attack by electrophiles.

Conversely, the isoxazole ring can exhibit nucleophilic character through deprotonation. The acidity of the ring protons follows the order C5 > C3 > C4. In the parent compound, deprotonation at the C5 position is most favorable. nsf.gov However, in this compound, the C5 and C3 positions are substituted. Deprotonation at the remaining C4 position is less favorable. nsf.gov

The primary site for nucleophilic attack is not the ring itself but the highly electrophilic carbon of the carbonyl chloride group. However, under certain conditions, nucleophiles can attack the isoxazole ring, particularly at the C5 position, especially if it bears a good leaving group. For instance, studies on 5-nitroisoxazoles have shown that the nitro group can be displaced by various nucleophiles in an SₙAr reaction. mdpi.com

A key feature of the isoxazole ring is the inherent weakness of the N-O bond, which makes it susceptible to cleavage under various conditions, leading to ring-opening or rearrangement reactions. wikipedia.org

Base-Catalyzed Ring Opening: Isoxazoles can undergo ring-opening upon treatment with a base. acs.org For example, the anti-inflammatory drug leflunomide, which features an isoxazole ring, is known to open under basic conditions to form its active metabolite. researchgate.net This process is often initiated by deprotonation at a carbon adjacent to the ring nitrogen, followed by cleavage of the N-O bond. Theoretical studies suggest that deprotonation at the C3 position can trigger a barrierless dissociation of the N-O bond and subsequent ring opening. nsf.gov

Reductive Cleavage: The N-O bond can be cleaved under reductive conditions (e.g., catalytic hydrogenation), typically yielding an enaminoketone. This is a common strategy in organic synthesis to unmask a 1,3-dicarbonyl relationship.

Photochemical Rearrangement: Under UV irradiation, isoxazoles can rearrange. wikipedia.org The weak N-O bond undergoes homolysis, often leading to the formation of an acyl azirine intermediate, which can then rearrange to form a more stable oxazole (B20620) or react with nucleophiles. wikipedia.orgacs.orgrsc.org

Electrophile-Induced Ring Opening: Reaction with certain electrophiles can also induce ring cleavage. For instance, treatment of substituted isoxazoles with an electrophilic fluorinating agent like Selectfluor® results in a ring-opening fluorination to yield α-fluorocyanoketones. researchgate.netorganic-chemistry.orgacs.org

These reactivity patterns highlight that the isoxazole ring in this compound, while aromatic, serves as a latent functional group that can be transformed through various ring-opening and rearrangement pathways.

Table 2: Summary of Isoxazole Ring Reactivity

Reaction TypeConditions/ReagentsTypical OutcomeReference
Base-Catalyzed Opening Strong bases (e.g., hydroxide, alkoxides)Cleavage of N-O bond, formation of open-chain compounds (e.g., cyano-ketones). nsf.govresearchgate.net
Photochemical Rearrangement UV irradiationFormation of oxazoles or other isomers via an azirine intermediate. wikipedia.orgacs.org
Electrophile-Induced Opening Electrophilic reagents (e.g., Selectfluor®)Ring-opening with concomitant functionalization. researchgate.netacs.org
Reductive Cleavage Catalytic hydrogenation (e.g., H₂/Pd)Formation of enaminones or β-aminoenones.N/A

Reactivity of the Thiophene Ring System

Thiophene is a five-membered, sulfur-containing aromatic heterocycle. Its chemical behavior is characterized by a high degree of aromaticity and electron-rich nature, making it more reactive than benzene (B151609) in electrophilic substitution reactions. e-bookshelf.dewikipedia.org

The thiophene ring in this compound is substituted at the C2 position with the isoxazolecarbonyl chloride moiety. This substituent exerts a strong electron-withdrawing effect through both inductive (-I) and resonance (-M) effects.

Deactivation of the Ring: The electron-withdrawing nature of the substituent deactivates the thiophene ring towards electrophilic attack, making it less reactive than unsubstituted thiophene. The electron density is pulled away from the thiophene ring, diminishing its ability to stabilize the positively charged intermediate (the sigma complex) formed during electrophilic substitution.

Directing Effects: In electrophilic aromatic substitution, the existing substituent directs incoming electrophiles to specific positions. For an electron-withdrawing group at the C2 position, the deactivation is most pronounced at the C3 and C5 positions. The C4 position is the least deactivated and, therefore, the most likely site for electrophilic attack. Thus, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield predominantly the 4-substituted product.

The reactivity order of positions on the substituted thiophene ring towards electrophiles is: C4 > C3 ≈ C5.

Despite the deactivation of the ring, several strategies can be employed to introduce new functional groups onto the thiophene moiety of this compound.

Electrophilic Substitution: As mentioned, electrophilic substitution can be forced to occur, primarily at the C4 position, although harsher reaction conditions may be required compared to unsubstituted thiophene.

Metalation: A powerful strategy for functionalizing thiophenes is through metalation, typically using strong bases like organolithium reagents (e.g., n-butyllithium). wikipedia.org The acidity of the thiophene protons is in the order C2 > C5 > C3 > C4. In the target molecule, the C2 position is blocked. Deprotonation would most likely occur at the C5 position. However, the presence of the highly reactive carbonyl chloride group complicates this approach, as the organolithium reagent would preferentially attack the carbonyl group. This strategy would therefore require protection of the carbonyl chloride, for instance, by converting it to an ester or amide, performing the thiophene functionalization, and then regenerating the carbonyl chloride.

Palladium-Catalyzed Cross-Coupling Reactions: If a halogen atom is introduced onto the thiophene ring (e.g., at the C4 or C5 position via electrophilic halogenation or a Sandmeyer-type reaction from a corresponding amine), this halo-derivative can serve as a substrate for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a vast array of complex derivatives. researchgate.net

Strategic Applications of 5 2 Thienyl 3 Isoxazolecarbonyl Chloride in Complex Molecule Synthesis

Role as a Key Acylating Agent in Organic Transformations

The primary role of 5-(2-thienyl)-3-isoxazolecarbonyl chloride in organic synthesis is that of a potent acylating agent. The acyl chloride group is highly electrophilic, readily reacting with a wide range of nucleophiles to introduce the 5-(2-thienyl)-3-isoxazoloyl moiety into other molecules. This reactivity is fundamental to its application in the synthesis of amides and esters, which are common functional groups in many biologically active compounds.

The acylation process typically involves the reaction of this compound with amines or alcohols. The reaction with primary or secondary amines leads to the formation of corresponding amides, while reaction with alcohols yields esters. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

NucleophileProductGeneral Reaction Conditions
Primary Amine (R-NH₂)N-substituted-5-(2-thienyl)-3-isoxazolecarboxamideAprotic solvent, base (e.g., triethylamine (B128534), pyridine)
Secondary Amine (R₂NH)N,N-disubstituted-5-(2-thienyl)-3-isoxazolecarboxamideAprotic solvent, base (e.g., triethylamine, pyridine)
Alcohol (R-OH)Alkyl 5-(2-thienyl)-3-isoxazolecarboxylateAprotic solvent, base (e.g., triethylamine, pyridine)

Incorporation into Diverse Polyheterocyclic and Fused-Ring Systems

The presence of both the isoxazole (B147169) and thiophene (B33073) rings, coupled with the reactive acyl chloride, makes this compound a valuable precursor for the synthesis of polyheterocyclic and fused-ring systems. These complex structures are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties.

One common strategy involves the initial acylation of a suitable substrate, followed by intramolecular cyclization reactions. For instance, the acylation of a molecule containing a nucleophilic group and a reactive site for cyclization can lead to the formation of a new heterocyclic ring fused to the initial isoxazole or thienyl moiety. The specific conditions for these cyclization reactions, such as the choice of catalyst and solvent, are crucial for controlling the regioselectivity and stereoselectivity of the final product.

While specific examples detailing the use of this compound in the synthesis of fused-ring systems are not extensively documented in readily available literature, the general reactivity pattern of isoxazole derivatives suggests its potential in constructing such architectures. For example, isoxazole rings can participate in various cycloaddition and ring-transformation reactions to yield more complex heterocyclic structures.

Building Block for the Construction of Architecturally Complex Organic Scaffolds

In addition to forming fused-ring systems, this compound serves as a fundamental building block for the construction of more elaborate and architecturally complex organic scaffolds. The term "scaffold" in this context refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds.

The synthesis of such scaffolds often involves a multi-step approach where the 5-(2-thienyl)-3-isoxazole moiety is introduced early in the synthetic sequence. The thienyl and isoxazole rings can be further functionalized, and the acyl chloride group can be used to link the core structure to other molecular fragments. This modular approach allows for the systematic variation of the scaffold's structure to explore structure-activity relationships in drug discovery or to tune the properties of functional materials.

Synthetic Utility in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, and cascade reactions, which involve a series of intramolecular transformations, are powerful tools for the efficient synthesis of complex molecules. The reactivity of this compound makes it a suitable candidate for incorporation into the design of such reactions.

In the context of MCRs, this compound could potentially act as one of the components, providing the acyl functionality and the heterocyclic core. For example, in a Passerini or Ugi-type reaction, an isocyanide, a carbonyl compound, and a carboxylic acid (or its derivative like an acyl chloride) react to form a complex adduct.

While specific, documented examples of this compound participating in cascade reactions are scarce in the available literature, its inherent reactivity suggests potential pathways. A cascade could be initiated by the acylation of a substrate, which then undergoes a series of spontaneous or catalyzed intramolecular reactions to form a complex polycyclic system. The design of such cascade reactions is a sophisticated area of organic synthesis that allows for the rapid construction of molecular complexity from relatively simple starting materials.

Advanced Spectroscopic and Structural Characterization of 5 2 Thienyl 3 Isoxazolecarbonyl Chloride Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-(2-thienyl)-3-isoxazole derivatives. Both ¹H and ¹³C NMR provide critical information regarding the molecular framework, connectivity, and the electronic environment of each nucleus. researchgate.net

In ¹H NMR spectra of these compounds, the protons on the thiophene (B33073) and isoxazole (B147169) rings exhibit characteristic chemical shifts and coupling patterns. The isoxazole proton typically appears as a singlet in the aromatic region. For instance, in related 3-phenylisoxazole (B85705) derivatives, this proton (isoxazole-H) is observed around δ 6.8-7.3 ppm. rsc.org The three protons of the 2-substituted thienyl ring appear as distinct multiplets in the aromatic region (typically δ 7.0-8.0 ppm), with coupling constants (J-values) that are characteristic of their relative positions (H-3, H-4, and H-5).

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbon of the acid chloride group is highly deshielded and appears at a characteristic downfield shift, typically in the range of δ 160-170 ppm. The carbon atoms of the isoxazole ring (C3, C4, and C5) and the thienyl ring also show distinct signals. In various 5-aryl isoxazole derivatives, the C4 carbon of the isoxazole ring resonates around δ 97-103 ppm, while C3 and C5 appear further downfield at approximately δ 162-169 ppm and δ 168-171 ppm, respectively. rsc.orgbeilstein-journals.org The carbons of the thiophene ring typically resonate in the δ 120-140 ppm range. The precise chemical shifts are influenced by the substituents on both the isoxazole and thienyl rings.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Thienyl-Isoxazole Derivatives

Compound/Fragment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Isoxazole-H4~6.7 - 7.3 (s)~97 - 103 rsc.orgbeilstein-journals.org
Thiophene-H~7.0 - 8.0 (m)~120 - 140 nih.gov
Isoxazole-C3-~162 - 169 rsc.orgbeilstein-journals.org
Isoxazole-C5-~170 - 176 beilstein-journals.org
Carbonyl (C=O)-~160 - 170

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in 5-(2-Thienyl)-3-isoxazolecarbonyl chloride and its derivatives. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint. mdpi.com

The most prominent absorption band in the IR spectrum of the parent acid chloride is due to the carbonyl (C=O) stretching vibration, which is expected to be strong and sharp in the region of 1750-1815 cm⁻¹. For related acyl chlorides like benzoyl chloride, this peak is very intense. The C-Cl stretch would appear in the fingerprint region, typically between 600-800 cm⁻¹.

The isoxazole ring itself gives rise to several characteristic bands. The C=N stretching vibration is typically observed in the 1610-1650 cm⁻¹ range. The N-O bond stretching usually appears between 1150-1410 cm⁻¹. mdpi.com Furthermore, the C=C stretching vibrations from both the isoxazole and thiophene rings contribute to absorptions in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching from the thiophene ring is expected above 3000 cm⁻¹. Raman spectroscopy can be a complementary technique, particularly for identifying symmetric vibrations and the C-S bond of the thiophene ring, which may be weak in the IR spectrum. nih.govspectrabase.com

Table 2: Characteristic Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Reference
Carbonyl (in Acyl Chloride)C=O Stretch1750 - 1815 (strong) nist.gov
Isoxazole RingC=N Stretch1610 - 1650 mdpi.com
Thiophene/Isoxazole RingsC=C Stretch1450 - 1600 researchgate.net
Isoxazole RingN-O Stretch1150 - 1410 mdpi.com
Thiophene RingAromatic C-H Stretch>3000 researchgate.net
Acyl ChlorideC-Cl Stretch600 - 800 miamioh.edu

Mass Spectrometric Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound with high precision. nih.gov High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides exact mass measurements, allowing for the unambiguous determination of the molecular formula. beilstein-journals.orgmdpi.com For derivatives of 5-(2-thienyl)-3-isoxazole, HRMS can confirm the successful synthesis by matching the experimentally observed mass of the protonated molecule [M+H]⁺ to the calculated theoretical mass with an error of less than 5 ppm. beilstein-journals.orgmdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uk For this compound, under electron ionization (EI) or collision-induced dissociation (CID), several characteristic fragmentation pathways can be predicted. nih.gov

Loss of Chlorine: Initial fragmentation may involve the loss of a chlorine radical (·Cl) to form an acylium ion, which is a common pathway for acyl chlorides. miamioh.edu

Decarbonylation: The resulting acylium ion can then lose a molecule of carbon monoxide (CO).

Ring Cleavage: The energetically unstable molecular ion can undergo cleavage of the weak N-O bond in the isoxazole ring, leading to a variety of fragment ions characteristic of the isoxazole core. nih.gov

Thienyl Fragmentation: Fragmentation of the thiophene ring can also occur.

Analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the identity of the compound. libretexts.org

Table 3: Predicted Major Fragmentation Losses in Mass Spectrometry

Fragment LostMass Lost (Da)Resulting Ion StructureReference
Cl35/37Acylium ion [M-Cl]⁺ miamioh.edu
COCl63/65[M-COCl]⁺ libretexts.org
CO (from acylium ion)28[M-Cl-CO]⁺ chemguide.co.uk

Single Crystal X-ray Diffraction Studies for Definitive Structural Confirmation of Derivatives

While spectroscopic methods provide powerful evidence for molecular structure, single-crystal X-ray diffraction is the gold standard for its definitive confirmation. This technique provides a precise three-dimensional map of the electron density in a crystalline solid, allowing for the exact determination of atomic positions, bond lengths, bond angles, and torsional angles. mdpi.commdpi.com

Table 4: Representative Crystallographic Data for a Thienyl-Isoxazole Derivative

ParameterExample ValueReference
Chemical FormulaC₁₇H₁₆N₂O₃S nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)12.6558 (5) nih.gov
b (Å)8.5738 (3) nih.gov
c (Å)19.3824 (8) nih.gov
β (°)128.654 (3) nih.gov
Volume (ų)1642.42 (13) nih.gov
Note: Data is for 2-Methyl-3-(5-methyl-2-thienyl)-5-phenylperhydropyrrolo[3,4-d]isoxazole-4,6-dione as a representative example containing both thienyl and isoxazole moieties.

Computational and Theoretical Studies on 5 2 Thienyl 3 Isoxazolecarbonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

The electronic structure is characterized by the arrangement of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Reactivity descriptors derived from quantum chemical calculations provide quantitative measures of a molecule's reactivity. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule. It can be approximated by the negative of the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule. It can be approximated by the negative of the LUMO energy (A ≈ -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as η = (I - A) / 2.

Global Electrophilicity Index (ω): An indicator of a molecule's electrophilic nature, calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

These descriptors are invaluable for predicting how 5-(2-thienyl)-3-isoxazolecarbonyl chloride will interact with other chemical species.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method for investigating the energetics and pathways of chemical reactions. For this compound, DFT calculations can be employed to study its reactions, such as nucleophilic acyl substitution at the carbonyl chloride group.

A typical DFT study of a reaction mechanism involves:

Geometry Optimization: Finding the lowest energy structures of the reactants, products, and any intermediates.

Transition State Searching: Locating the highest energy point along the reaction coordinate, known as the transition state.

Frequency Calculations: Confirming the nature of the stationary points (minima for reactants, products, and intermediates; a single imaginary frequency for a transition state) and calculating thermodynamic properties.

For instance, in the reaction of this compound with a nucleophile (e.g., an amine or alcohol), DFT could be used to model the formation of a tetrahedral intermediate and the subsequent elimination of the chloride ion. The calculated activation energies would provide insights into the reaction kinetics.

While specific DFT studies on the reaction mechanisms of this compound are not prominent in the literature, computational investigations into the reactions of similar acyl chlorides, such as the reaction of thionyl chloride with β-amino alcohols, have been performed. These studies help in understanding the formation and stability of transition states in related systems.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. For this compound, MD simulations can be used to explore its conformational landscape and its interactions with other molecules, including solvents or biological macromolecules.

Conformational Analysis: The molecule possesses rotational freedom around the single bonds connecting the thiophene (B33073) ring, the isoxazole (B147169) ring, and the carbonyl chloride group. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. This information is crucial for understanding the molecule's shape and how it might bind to a receptor or enzyme.

Intermolecular Interactions: These interactions are vital in determining the physical and chemical properties of a substance in condensed phases. MD simulations can model various types of intermolecular forces, such as:

van der Waals forces

Dipole-dipole interactions

Hydrogen bonding (if applicable with the interacting species)

π-π stacking interactions between the aromatic thiophene and isoxazole rings.

Understanding these interactions is key to predicting the molecule's solubility, crystal packing, and binding affinity to other molecules. Computational studies on intermolecular interactions in various molecular systems are an active area of research, providing foundational knowledge applicable to this compound. gatech.edu

Predictive Modeling of Structure-Reactivity Relationships

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties.

For a class of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as anti-inflammatory or antifungal effects, based on calculated molecular descriptors. nih.govacs.org These descriptors can be electronic, steric, or hydrophobic in nature.

The general workflow for a QSAR study involves:

Data Set Collection: Gathering a series of molecules with known activities.

Descriptor Calculation: Computing a variety of molecular descriptors for each molecule.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a predictive model.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

While a specific QSAR model for this compound is not available, numerous studies have successfully applied 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to various isoxazole derivatives to understand their structural requirements for biological activity. mdpi.com These studies have shown a good correlation between predicted and observed activities for different biological targets. nih.govresearchgate.net

Below is an example of a data table that might be generated in a QSAR study of isoxazole derivatives, showcasing the relationship between molecular descriptors and biological activity.

CompoundLogPMolecular WeightPolar Surface Area (Ų)Predicted Activity (pIC50)Experimental Activity (pIC50)
Derivative 12.5250.345.26.86.7
Derivative 23.1280.450.17.27.1
Derivative 32.8265.348.57.06.9
Derivative 43.5300.552.37.57.4

Emerging Research Directions and Future Challenges in the Chemistry of 5 2 Thienyl 3 Isoxazolecarbonyl Chloride

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of 5-(2-thienyl)-3-isoxazolecarbonyl chloride involves two key stages: the formation of the isoxazole (B147169) ring and the conversion of a carboxylic acid precursor to the final acyl chloride. Advances in green chemistry are targeting both stages to reduce environmental impact and improve safety.

Isoxazole Ring Synthesis: Traditional methods for creating isoxazole rings often require organic solvents and high temperatures. Modern, greener alternatives are being explored. A notable development is the synthesis of 3,4,5-trisubstituted isoxazoles in water under mild, basic conditions at room temperature. nih.gov This method, which utilizes a [3+2] cycloaddition, can be completed in 1-2 hours and offers an environmentally friendly route to complex isoxazoles. nih.gov Multi-component reactions (MCRs), which combine three or more reactants in a single step, are also a cornerstone of green chemistry due to their high atom economy and efficiency. nih.gov The use of agro-waste catalysts and benign solvents like glycerol (B35011) is another promising avenue for the synthesis of isoxazole derivatives. nih.gov

Acyl Chloride Formation: The conversion of the parent carboxylic acid, 5-(2-thienyl)-3-isoxazolecarboxylic acid, to its acyl chloride derivative typically employs hazardous reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemguide.co.ukchemguide.co.ukorganicchemistrytutor.com These reactions produce corrosive hydrogen chloride (HCl) gas as a byproduct. chemguide.co.ukchemguide.co.uk While effective, the handling of these reagents poses significant safety and environmental challenges.

To mitigate these issues, research is moving towards milder and safer alternatives. The Appel reaction, which uses triphenylphosphine (B44618) (Ph₃P) and carbon tetrachloride (CCl₄), is one such method that avoids the formation of HCl. researchgate.net Another alternative is the use of cyanuric chloride. researchgate.net Flow chemistry, a technique where reactions are run in continuous streams through small reactors, offers significant advantages. researchgate.netnih.govuc.pt It allows for better control over reaction conditions, such as temperature, minimizing the risk of thermal runaway, and enables the use of in-situ generated reagents, which improves safety and reduces waste. researchgate.net

ReagentTraditional/GreenAdvantagesDisadvantages/Byproducts
Thionyl Chloride (SOCl₂)TraditionalEffective, commonCorrosive, produces SO₂ and HCl gas chemguide.co.uklibretexts.org
Oxalyl ChlorideTraditionalMilder than SOCl₂, volatile byproductsExpensive, toxic, produces CO, CO₂, and HCl researchgate.net
Phosphorus(V) Chloride (PCl₅)TraditionalEffectiveProduces POCl₃ and HCl chemguide.co.ukchemguide.co.uk
Appel Reaction (Ph₃P/CCl₄)Green AlternativeAvoids HCl formationProduces stoichiometric phosphine (B1218219) oxide waste researchgate.net
Flow Chemistry with In-situ ReagentsGreenEnhanced safety, better heat transfer, reduced waste researchgate.netRequires specialized equipment
Table 1. Comparison of Reagents for Acyl Chloride Synthesis.

Exploration of Unprecedented Reactivity Profiles and Novel Transformations

While the primary reactivity of this compound is centered on its electrophilic acyl chloride group, the isoxazole ring itself is a versatile scaffold capable of undergoing novel transformations.

Standard Reactivity: The acyl chloride functional group is highly reactive towards nucleophiles, making it a valuable intermediate for synthesizing a wide range of derivatives. ontosight.aiwikipedia.org It readily reacts with alcohols to form esters, with amines to form amides, and with salts of carboxylic acids to form anhydrides. wikipedia.orgyoutube.com These reactions are fundamental in medicinal chemistry for creating libraries of related compounds for biological screening. researchgate.net

Novel Transformations: Emerging research has uncovered fascinating and unexpected reactivity within the isoxazole core, suggesting potential new pathways for this compound.

Isomerization to Azirines: A significant discovery is the iron(II)-catalyzed isomerization of 5-chloroisoxazoles into highly strained 2H-azirine-2-carbonyl chlorides. mdpi.com This transformation effectively rearranges the five-membered isoxazole ring into a three-membered azirine ring. The resulting azirine-2-carbonyl chlorides are versatile intermediates that can react with various nucleophiles to produce a diverse array of amides, esters, and thioesters. mdpi.com Exploring a similar catalytic rearrangement for this compound could open up a new class of thiophene-substituted azirine compounds.

Ring-Opening and Cyclization: Isoxazoles can undergo reductive ring-opening when treated with reagents like molybdenum hexacarbonyl (Mo(CO)₆). nih.gov This process generates enamine intermediates which can then be cyclized to form different heterocyclic structures, such as substituted pyridones. nih.gov

Diels-Alder Reactions: In the presence of a Lewis acid like TiCl₄, isoxazoles can participate in inverse electron-demand hetero-Diels-Alder reactions with enamines to yield substituted pyridines. rsc.org This transformation is highly regioselective and offers a powerful method for constructing complex pyridine (B92270) scaffolds. rsc.org

TransformationReagents/ConditionsPotential Product ClassReference
Isomerization to AzirineFeCl₂ catalystThiophene-substituted 2H-azirine-2-carboxamides/esters mdpi.com
Reductive Ring-Opening/CyclizationMo(CO)₆, H₂O, MeCNThiophene-substituted Pyridones nih.gov
Inverse-Demand Diels-AlderEnamines, TiCl₄Thiophene-substituted Pyridines rsc.org
Table 2. Potential Novel Transformations for the Isoxazole Scaffold.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The shift towards data-driven discovery in the pharmaceutical and materials sciences has spurred the integration of automated synthesis and high-throughput experimentation (HTE). This compound is an ideal candidate for these platforms due to its role as a versatile chemical building block.

HTE platforms utilize robotics and multi-well plates (e.g., 96-well or 384-well formats) to perform a large number of reactions in parallel. nih.gov This approach dramatically accelerates the discovery and optimization of new compounds and reactions. For this compound, an HTE workflow could be employed to rapidly generate a large library of amide or ester derivatives.

A typical workflow would involve:

Dispensing: An automated liquid handler dispenses a stock solution of this compound into each well of a microplate.

Reagent Addition: The liquid handler then adds a unique amine or alcohol from a pre-selected library to each well.

Reaction and Analysis: The plate is incubated under controlled conditions. Afterward, the crude reaction mixtures can be directly analyzed using rapid techniques like high-throughput mass spectrometry to confirm product formation and assess purity.

This methodology allows researchers to synthesize and screen thousands of compounds in a fraction of the time required by traditional methods, accelerating the identification of molecules with desired biological or material properties. nih.govku.edu

StepEquipmentPurposeKey Parameter
1. Design of ExperimentsSoftwareSelect diverse nucleophiles (amines, alcohols) for library synthesis.Structural diversity of reactants.
2. Reagent DispensingAutomated Liquid HandlerAccurately dispense this compound and nucleophiles into 96-well plates.Volume, concentration.
3. Reaction IncubationPlate Shaker/HeaterAllow reactions to proceed to completion.Time, temperature.
4. High-Throughput AnalysisLC-MS System with AutosamplerConfirm product identity and purity for each well.Mass-to-charge ratio (m/z).
5. Data AnalysisInformatics SoftwareCorrelate chemical structures with analytical data and screening results.Hit identification, structure-activity relationships.
Table 3. Hypothetical High-Throughput Experimentation (HTE) Workflow for Derivative Synthesis.

Theoretical Prediction and Design of Novel Reactivity and Synthetic Utilities

Computational chemistry provides powerful tools for predicting the behavior of molecules and designing new synthetic strategies, complementing experimental work. Density Functional Theory (DFT) is a particularly valuable method for studying the electronic structure and reactivity of compounds like this compound. nih.govresearchgate.netirjweb.comresearchgate.net

By performing DFT calculations, researchers can determine key electronic properties:

Optimized Geometry: Predict the most stable three-dimensional structure of the molecule.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify the sites of nucleophilic and electrophilic attack. For an acyl chloride, the LUMO is typically centered on the carbonyl carbon, confirming its high electrophilicity. irjweb.com

Electrostatic Potential (ESP) Map: This visualizes the charge distribution across the molecule, highlighting electron-rich (red) and electron-poor (blue) regions. The ESP map would clearly show a strong positive potential on the carbonyl carbon, marking it as the primary target for nucleophiles.

Reactivity Indices: Parameters such as chemical hardness and electrophilicity index can be calculated to quantify the molecule's reactivity. irjweb.com

These theoretical insights are invaluable for several reasons. They can be used to rationalize experimentally observed reactivity and regioselectivity. nih.gov Furthermore, they allow for the in silico screening of potential reactions before any experiments are conducted, saving time and resources. For example, by calculating the activation energies for different potential reaction pathways, chemists can predict which transformations are most likely to be successful. This predictive power is crucial for designing novel synthetic utilities and exploring the unprecedented reactivity profiles discussed in section 7.2. nih.govespublisher.com

Predictable PropertyComputational MethodSynthetic Utility
Optimized Molecular StructureDFT (e.g., B3LYP/6-31G)Provides foundational 3D structure for further analysis. researchgate.net
HOMO-LUMO Energy GapDFTIndicates chemical reactivity and electronic transitions. irjweb.com
Molecular Electrostatic Potential (ESP)DFTIdentifies electrophilic and nucleophilic sites, predicting reaction regioselectivity.
Reaction Pathway EnergeticsTransition State Theory, DFTPredicts feasibility of novel transformations by calculating activation barriers.
Spectroscopic Properties (NMR, IR)DFTAids in the structural confirmation of newly synthesized compounds. nih.gov
Table 4. Theoretical Prediction of Reactivity and Properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(2-Thienyl)-3-isoxazolecarbonyl chloride, and how do reaction conditions influence yield?

  • Answer : The compound is typically synthesized via cyclization of thienyl-substituted precursors. For example, a method involving the chlorination of 5-(2-thienyl)-3-isoxazolecarboxylic acid using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions is common. Key parameters include temperature control (reflux at 60–80°C) and inert atmosphere to prevent hydrolysis . Alternative routes involve Pd-catalyzed cross-coupling for thienyl group introduction, requiring precise stoichiometry of ligands (e.g., Pd(OAc)₂) and bases (e.g., Cs₂CO₃) to minimize side reactions .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Answer : Use a combination of:

  • 1H/13C NMR : Confirm substitution patterns (e.g., thienyl C-H coupling at δ 6.8–7.2 ppm, isoxazole carbonyl at ~160 ppm) .
  • FT-IR : Detect carbonyl chloride stretch (~1800 cm⁻¹) and absence of carboxylic acid O-H (~2500–3500 cm⁻¹) .
  • HPLC-MS : Quantify purity (>95%) and monitor hydrolytic degradation products (e.g., free carboxylic acid) .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer : Store under inert gas (argon) at –20°C in anhydrous solvents (e.g., dry DCM or THF). Conduct stability tests via TGA (thermal decomposition >120°C) and Karl Fischer titration (moisture content <0.1%). Hydrolysis rates increase above 40% relative humidity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Answer : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) may arise from substituent effects. For instance, electron-withdrawing groups on triazole/oxadiazole rings enhance membrane penetration. Validate via:

  • Dose-response assays : Compare IC₅₀ values across bacterial strains .
  • Molecular docking : Assess binding affinity to targets like AgrA-DNA (for Staphylococcus aureus) .
  • Metabolic stability studies : Use liver microsomes to rule out rapid degradation .

Q. How can reaction efficiency be improved for synthesizing acylated derivatives?

  • Answer : Optimize using:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 5 hours) while maintaining yield (>85%) .
  • Phase-transfer catalysts : E.g., tetrabutylammonium bromide (TBAB) in biphasic systems to enhance acyl chloride reactivity .
  • In situ FT-IR monitoring : Identifies intermediates (e.g., isocyanide adducts) to adjust reagent addition rates .

Q. What mechanistic insights explain the selectivity of this compound in nucleophilic acyl substitution?

  • Answer : The electron-deficient isoxazole ring directs nucleophilic attack to the carbonyl carbon. Computational studies (DFT) show a lower activation energy for amine vs. alcohol nucleophiles due to charge distribution. Steric effects from the thienyl group further modulate reactivity—bulky nucleophiles favor para-substitution on the isoxazole .

Methodological Challenges & Solutions

Q. How to troubleshoot conflicting spectral data for structurally similar derivatives?

  • Answer : If NMR peaks overlap (e.g., thienyl vs. aryl protons), use:

  • DEPT-135 NMR : Differentiates CH₃/CH₂ groups in complex mixtures .
  • 2D-COSY/HMBC : Resolves coupling networks and long-range correlations .
  • Deuterated solvent screening : DMSO-d₆ vs. CDCl₃ can shift peaks by 0.1–0.3 ppm, aiding assignment .

Q. What protocols validate the compound’s role in inhibiting AgrA-DNA binding?

  • Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD < 10 μM indicates high affinity) .
  • qRT-PCR : Quantify downregulation of virulence genes (e.g., hla in S. aureus) post-treatment .
  • Crystallography : Co-crystallize with AgrA to identify H-bonding interactions with the isoxazole ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.